Cas no 1220422-10-5 (5-Bromo-2-(methylthio)nicotinic acid)

5-Bromo-2-(methylthio)nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 5-BROMO-2-(METHYLTHIO)NICOTINIC ACID
- 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylic acid
- JQTCTMUKQWAJNV-UHFFFAOYSA-N
- 5-Bromo-2-(methylthio)nicotinic acid
-
- MDL: MFCD16159775
- インチ: 1S/C7H6BrNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
- InChIKey: JQTCTMUKQWAJNV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C(=O)O)=C1)SC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 179
- トポロジー分子極性表面積: 75.5
じっけんとくせい
- 色と性状: White to Yellow Solid
5-Bromo-2-(methylthio)nicotinic acid セキュリティ情報
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
5-Bromo-2-(methylthio)nicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B808483-100mg |
5-Bromo-2-(methylthio)nicotinic Acid |
1220422-10-5 | 100mg |
$ 210.00 | 2022-06-06 | ||
AstaTech | 51732-1/G |
5-BROMO-2-(METHYLTHIO)NICOTINIC ACID |
1220422-10-5 | 97% | 1g |
$577 | 2023-09-17 | |
Matrix Scientific | 185262-2.500g |
5-Bromo-3-methyl-2-(methylthio)pyridine, 95% |
1220422-10-5 | 95% | 2.500g |
$1403.00 | 2023-09-07 | |
AstaTech | 51732-0.25/G |
5-BROMO-2-(METHYLTHIO)NICOTINIC ACID |
1220422-10-5 | 97% | 0.25g |
$200 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243602-5g |
5-Bromo-2-(methylthio)nicotinicacid |
1220422-10-5 | 97% | 5g |
¥8056.00 | 2024-08-09 | |
abcr | AB306413-1 g |
5-Bromo-2-(methylthio)nicotinic acid, 97%; . |
1220422-10-5 | 97% | 1 g |
€446.80 | 2023-07-19 | |
abcr | AB306413-5 g |
5-Bromo-2-(methylthio)nicotinic acid, 97%; . |
1220422-10-5 | 97% | 5 g |
€1,234.30 | 2023-07-19 | |
TRC | B808483-10mg |
5-Bromo-2-(methylthio)nicotinic Acid |
1220422-10-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB306413-250 mg |
5-Bromo-2-(methylthio)nicotinic acid, 97%; . |
1220422-10-5 | 97% | 250 mg |
€211.00 | 2023-07-19 | |
AstaTech | 51732-5/G |
5-BROMO-2-(METHYLTHIO)NICOTINIC ACID |
1220422-10-5 | 97% | 5g |
$1579 | 2023-09-17 |
5-Bromo-2-(methylthio)nicotinic acid 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
5-Bromo-2-(methylthio)nicotinic acidに関する追加情報
Introduction to 5-Bromo-2-(methylthio)nicotinic Acid (CAS No: 1220422-10-5)
5-Bromo-2-(methylthio)nicotinic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its Chemical Abstracts Service (CAS) number 1220422-10-5, belongs to the nicotinic acid derivatives, a class of molecules known for their diverse biological activities. The presence of both bromine and methylthio substituents in its structure imparts unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The structural motif of 5-Bromo-2-(methylthio)nicotinic acid consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a methylthio group. This arrangement creates a molecule with enhanced reactivity and potential for further functionalization, which is crucial for medicinal chemistry applications. The pyridine core is a common pharmacophore in many bioactive compounds, contributing to interactions with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focused on nicotinic acid derivatives due to their potential applications in treating various diseases. 5-Bromo-2-(methylthio)nicotinic acid has been explored as a precursor in the synthesis of more complex molecules designed to modulate biological pathways. Its brominated and thio-substituted nature makes it particularly interesting for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in drug discovery to construct intricate molecular frameworks.
One of the most compelling aspects of 5-Bromo-2-(methylthio)nicotinic acid is its utility in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cellular signaling, and dysregulation of their activity is implicated in numerous diseases, including cancer. Researchers have leveraged the structural features of this compound to design inhibitors that target specific kinases, with the aim of developing treatments for conditions like leukemia and solid tumors. The bromine atom serves as an excellent handle for further derivatization, allowing chemists to fine-tune binding affinity and selectivity.
Moreover, 5-Bromo-2-(methylthio)nicotinic acid has shown promise in the field of neurology. Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions, pain modulation, and autonomic nervous system regulation. By modifying the pyridine ring with bromine and methylthio groups, researchers have generated compounds that exhibit enhanced binding affinity and altered pharmacological profiles. These derivatives are being investigated for their potential use in treating neurological disorders such as Alzheimer's disease and chronic pain syndromes.
The synthesis of 5-Bromo-2-(methylthio)nicotinic acid typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the bromine atom at the 5-position can be achieved through electrophilic aromatic substitution reactions, while the methylthio group is often installed via thiolation reactions or nucleophilic substitution. The choice of synthetic route depends on factors such as yield, scalability, and cost-effectiveness, which are critical considerations in industrial settings.
Recent advances in synthetic methodologies have enabled more efficient production of 5-Bromo-2-(methylthio)nicotinic acid, making it more accessible for research purposes. For instance, catalytic hydrogenation techniques have been optimized to improve yields and reduce byproduct formation. Additionally, flow chemistry approaches have been employed to streamline reactions, allowing for continuous production under controlled conditions. These innovations have not only enhanced the accessibility of this compound but also facilitated its integration into larger-scale drug development programs.
The pharmacological evaluation of 5-Bromo-2-(methylthio)nicotinic acid has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit specific kinases with high selectivity, suggesting its potential as a lead compound for kinase inhibitor development. Furthermore, preliminary animal models have shown promising results regarding its efficacy in modulating neurological functions. These findings underscore the importance of this compound as a building block for future therapeutics.
In conclusion,5-Bromo-2-(methylthio)nicotinic acid (CAS No: 1220422-10-5) represents a significant advancement in pharmaceutical research due to its versatile structural features and potential therapeutic applications. Its role as a precursor in synthesizing kinase inhibitors and neuroactive agents highlights its importance in addressing critical medical challenges. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further, driving innovation in drug discovery and development.
1220422-10-5 (5-Bromo-2-(methylthio)nicotinic acid) 関連製品
- 1209781-11-2(tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate)
- 1807112-81-7(Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate)
- 2097892-12-9(N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide)
- 2172050-99-4(2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride)
- 1040632-80-1(N-(2,4-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
- 946346-38-9(3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)
- 26489-75-8(Phenol,3,5-dimethyl-2-(2-propen-1-yl)-)
- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)
- 2172025-60-2(2-(1-amino-2,2-dimethylpropyl)-4-(2-methoxyethyl)phenol)
- 1806541-01-4(Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)benzoate)
